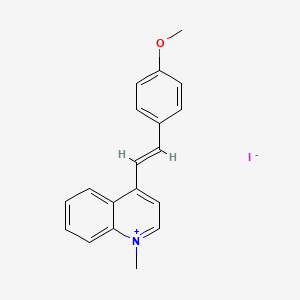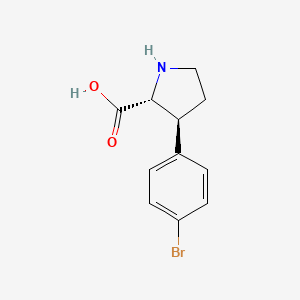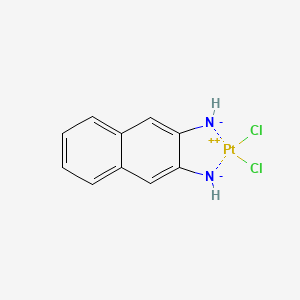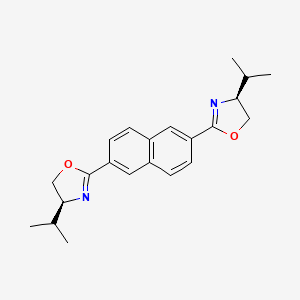
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is an organic compound belonging to the stilbazolium family It is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methylquinolinium iodide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The methoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing therapeutic agents, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide involves its interaction with molecular targets and pathways within cells. The compound can induce cell cycle arrest and apoptosis in cancer cells by activating specific signaling pathways, such as the p53-p21 pathway. This leads to the activation of caspases and other apoptotic proteins, resulting in programmed cell death.
類似化合物との比較
Similar Compounds
4-(4-Methoxystyryl)-1-methylpyridinium iodide: Similar in structure but with a pyridinium core instead of quinolinium.
4-(4-Methoxystyryl)-1-methylquinolinium chloride: Similar structure with a different counterion (chloride instead of iodide).
Uniqueness
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is unique due to its specific quinolinium core and methoxystyryl substitution, which confer distinct chemical and biological properties. Its ability to interact with cellular pathways and induce apoptosis makes it a valuable compound for research in cancer therapy and other biomedical applications.
特性
分子式 |
C19H18INO |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |
InChIキー |
KBCWEXAFMMQCAN-HCUGZAAXSA-M |
異性体SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
正規SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)


![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)



